molecular formula C8H8ClNO3S B1274608 3-Acetamidobenzene-1-sulfonyl chloride CAS No. 23905-46-6

3-Acetamidobenzene-1-sulfonyl chloride

Cat. No. B1274608
CAS RN: 23905-46-6
M. Wt: 233.67 g/mol
InChI Key: BSNCGXHXSOEIEZ-UHFFFAOYSA-N
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Description

3-Acetamidobenzene-1-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various dyes and pharmaceuticals. It is characterized by the presence of an acetamido group attached to a benzene ring which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic chemistry due to its reactivity and utility in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 3'-Amino-4-acetamido-benzenesulfonanilide, has been studied to optimize the yield of sulfoamidation reactions. The optimal conditions for such reactions were found to be at a temperature of 20°C and a pH between 8.0 and 9.0, with a molar ratio of 4-acetamidobenzenesulfonyl chloride to m-phenylenediamine of 1.3:1.0, achieving a maximum yield of 84.2% . This information is valuable for the synthesis of 3-Acetamidobenzene-1-sulfonyl chloride as it provides insights into the reaction conditions that could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of the synthesized compounds, such as the dye intermediate mentioned above, was characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H-NMR) . These techniques are crucial for confirming the identity and purity of the synthesized 3-Acetamidobenzene-1-sulfonyl chloride, as they provide detailed information about the molecular vibrations and the chemical environment of the hydrogen atoms within the molecule, respectively.

Chemical Reactions Analysis

3-Acetamidobenzene-1-sulfonyl chloride is a versatile reagent that can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. For instance, it can be used in the synthesis of β-acetamido ketones when combined with acetophenones, arylaldehydes, acetonitrile, and acetyl chloride, facilitated by a Bronsted acidic ionic liquid catalyst . This reaction proceeds at room temperature and offers high to excellent yields, showcasing the compound's reactivity and potential for creating complex molecular structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Acetamidobenzene-1-sulfonyl chloride are not detailed in the provided papers, general properties can be inferred based on its functional groups. The sulfonyl chloride group is known for its electrophilic character, making it reactive towards nucleophiles. The acetamido group can engage in hydrogen bonding, which may influence the compound's solubility and melting point. The aromatic ring contributes to the compound's stability and potential interactions with other aromatic systems. The physical properties such as melting point, boiling point, and solubility in various solvents would be critical for handling and using this compound in chemical syntheses.

Scientific Research Applications

Antibacterial Agents

3-Acetamidobenzene-1-sulfonyl chloride plays a role in the synthesis of antibacterial agents. Research by Abbasi et al. (2016) focused on the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety, starting from a reaction with 3-Acetamidobenzene-1-sulfonyl chloride. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

Another study by Abbasi et al. (2019) involved the synthesis of sulfonamides with benzodioxane and acetamide moieties, starting with 3-Acetamidobenzene-1-sulfonyl chloride. These compounds exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase, enzymes relevant in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

Green Chemistry Applications

Truong et al. (2016) investigated the sulfonylation reaction of various amines using 3-Acetamidobenzene-1-sulfonyl chloride, catalyzed by Mg–Al hydrotalcite. This study highlights a green chemistry approach, utilizing ultrasound irradiation to accelerate the reaction, demonstrating an efficient and environmentally friendly method (Truong et al., 2016).

Dye Intermediate Synthesis

Xie Huiju (2015) conducted research on synthesizing 4,4′-dianimo-N,N′-diphenylsulfonyl ethylenediamine, an intermediate in dye production, using 3-Acetamidobenzene-1-sulfonyl chloride. This work contributes to the field of textile chemistry, showcasing the role of this compound in dye manufacturing (Xie Huiju, 2015).

Wastewater Treatment

Research by Li et al. (2015) explored the anaerobic treatment of wastewater containing 3-Acetamidobenzene-1-sulfonyl chloride. The study provided insights into the degradation of this compound in wastewater and its implications for environmental chemistry (Li et al., 2015).

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .

properties

IUPAC Name

3-acetamidobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNCGXHXSOEIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390115
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidobenzene-1-sulfonyl chloride

CAS RN

23905-46-6
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB Boxer, J Jiang, MG Vander Heiden… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… Triethylamine (500μl, 3.64mmol, 3equiv.) was added followed by portionwise addition of 3-acetamidobenzene-1-sulfonyl chloride (0.34g, 1.46mmol, 1.2equiv.). The reaction was …
Number of citations: 5 www.ncbi.nlm.nih.gov

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